molecular formula C27H16BrCl2NO2 B11687806 (3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687806
M. Wt: 537.2 g/mol
InChI Key: CQKNPBUWXMTUHG-XMHGGMMESA-N
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Description

(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dichlorophenyl-furan moiety, and a pyrrol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylidene intermediate, followed by its coupling with the bromophenyl and phenyl groups under controlled conditions. Common reagents used in these reactions include bromine, dichlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties can enhance the performance of various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one stands out due to its unique combination of bromophenyl, dichlorophenyl-furan, and pyrrol-2-one moieties. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H16BrCl2NO2

Molecular Weight

537.2 g/mol

IUPAC Name

(3E)-1-(4-bromophenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16BrCl2NO2/c28-20-7-9-21(10-8-20)31-25(17-4-2-1-3-5-17)16-19(27(31)32)14-22-11-13-26(33-22)18-6-12-23(29)24(30)15-18/h1-16H/b19-14+

InChI Key

CQKNPBUWXMTUHG-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

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